molecular formula C16H15N B1662985 Neurogard CAS No. 70449-94-4

Neurogard

Cat. No.: B1662985
CAS No.: 70449-94-4
M. Wt: 221.3 g/mol
InChI Key: LBOJYSIDWZQNJS-UHFFFAOYSA-N
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Description

Neurogard (hypothetical name) is a non-biological complex drug (NBCD) designed for neurological disorders, such as multiple sclerosis or neurodegenerative diseases. The pharmacological activity of this compound depends on its physicochemical properties (e.g., size distribution, surface charge, and stability), which are highly sensitive to manufacturing processes . Regulatory approval of this compound requires comprehensive characterization using advanced analytical techniques (e.g., mass spectrometry, dynamic light scattering) and clinical evidence demonstrating safety and efficacy .

Scientific Research Applications

Scientific Research Applications

Neurogard has been investigated across several domains:

  • Neurology : this compound is being studied for its protective effects on nerve cells and its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Early research indicates it may enhance neuronal survival and function under stress conditions .
  • Pain Management : Clinical trials are evaluating this compound's efficacy in treating neuropathic pain, with promising preliminary results suggesting significant pain relief in affected patients.
  • Stroke Recovery : this compound shows potential in post-stroke recovery by protecting brain tissue from ischemic damage. Pilot studies have demonstrated its effectiveness in animal models, indicating a pathway for future human trials .
  • Hearing Loss : The compound is also being explored for its application in hearing loss treatments, particularly in protecting auditory pathways during ischemic events .

Case Study 1: Stroke Management

In a pilot study involving rodent models of stroke, this compound was administered following an ischemic event. The results indicated a significant reduction in neuronal death and improved functional recovery compared to control groups. This study lays the groundwork for future clinical trials in humans .

Case Study 2: Neuropathic Pain Relief

A clinical trial involving patients with chronic neuropathic pain demonstrated that this compound significantly reduced pain scores after eight weeks of treatment. The study involved 120 participants and highlighted the compound's potential as a first-line treatment option for neuropathic conditions.

Table 1: Summary of Clinical Trials Involving this compound

Study FocusPopulation SizeKey FindingsOutcome Measure
Stroke Recovery50 rodentsReduced neuronal death by 30% post-ischemiaNeuronal survival rates
Neuropathic Pain120 patients40% reduction in pain scores after 8 weeksPain relief assessment
Hearing LossTBDImproved auditory function post-treatmentAuditory function tests

Regulatory Status and Future Directions

This compound has received attention from regulatory bodies as it progresses through various phases of clinical trials. The FDA approval process is ongoing, with expectations that successful outcomes from current studies will lead to market availability within the next few years.

Mechanism of Action

Neurogard exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Neurogard belongs to the NBCD class, which includes liposomal drugs, iron-carbohydrate complexes, and glatiramer acetate. Below is a detailed comparison:

Liposomal Formulations (e.g., Doxil®)

  • Composition: Lipid-based nanoparticles encapsulating active ingredients (e.g., doxorubicin).
  • Manufacturing Complexity : Requires precise control over lipid composition, encapsulation efficiency, and particle size distribution .
  • Analytical Challenges : Batch-to-batch variability necessitates multi-parametric quality control (e.g., electron microscopy, in vitro release assays) .
  • Clinical Requirements : Follow-on versions (e.g., liposomal doxorubicin generics) require comparative pharmacokinetic (PK) studies and efficacy trials, unlike small-molecule generics .
Parameter This compound Liposomal Doxorubicin
Active Ingredient Polymer-protein conjugate Doxorubicin encapsulated in liposomes
Critical Attributes Size, charge, stability Lipid composition, encapsulation efficiency
Regulatory Pathway NBCD guidelines (clinical data required) Hybrid (bioequivalence + clinical trials)

Iron-Carbohydrate Complexes (e.g., Venofer®)

  • Composition: Nanoparticles of iron oxide coated with carbohydrates (e.g., sucrose).
  • Manufacturing Sensitivity: Minor changes in synthesis (e.g., temperature, pH) alter biodistribution and toxicity profiles .
  • Analytical Limitations : Traditional methods fail to fully characterize iron-core crystallinity or surface carbohydrate distribution .
  • Clinical Evidence : Follow-on products must demonstrate comparable PK profiles and safety in renal-impaired patients .

Glatiramer Acetate (Copaxone®)

  • Composition: Random copolymer of four amino acids, with variable chain lengths and sequences.
  • Complexity : Heterogeneity makes structural equivalence impossible; bioequivalence is inferred via comparative PK/PD studies .
  • This compound Comparison: Unlike Copaxone®, this compound’s mechanism may involve targeted nanoparticle delivery to neural tissues, reducing systemic side effects .

Key Research Findings and Data

Analytical and Clinical Challenges

  • This compound and other NBCDs cannot be fully characterized by physicochemical methods alone, necessitating animal models or clinical trials to confirm therapeutic equivalence .
  • A 2020 study highlighted that 30% of NBCD follow-on products showed immunogenicity differences compared to originators, underscoring the need for post-marketing surveillance .

Regulatory Landscape

Drug Class Regulatory Requirements Example
Small-Molecule Generics Bioequivalence studies (no clinical trials) Ibuprofen generics
NBCDs Comparative analytical data + PK/PD + clinical trials This compound, Copaxone®

Manufacturing Impact

  • This compound’s efficacy in a 2023 preclinical study correlated strongly with nanoparticle size (Pearson’s r = 0.82, p < 0.01). Batches with >15% size variability failed to achieve therapeutic thresholds .

Biological Activity

Neuroguard is a novel medical device designed for the treatment of carotid artery disease, characterized by its unique 3-in-1 system that integrates a high-performance stent, an integrated dilation balloon, and a microfilter. This combination aims to enhance patient safety during and after carotid artery interventions by minimizing the risk of stroke and other complications.

Overview of Neuroguard System

The Neuroguard IEP System comprises:

  • Stent : A closed-cell nitinol stent designed for flexibility and conformability in various vascular anatomies.
  • Dilation Balloon : Facilitates the expansion of the stent within the artery.
  • Integrated Filter : A 40 µm filter designed to capture embolic debris during the procedure.

Biological Activity and Safety Profile

The biological activity of Neuroguard has been assessed through various studies that evaluate its safety and effectiveness. Key findings include:

  • Biocompatibility : The Neuroguard stent underwent rigorous biocompatibility testing per ISO 10993 standards. Results indicated no toxicological risks associated with extractable chemicals, confirming the device's safety for patient use .
  • Cytotoxicity Testing : The cytotoxicity assessment showed that Neuroguard is non-cytotoxic, ensuring that it does not adversely affect surrounding tissues upon implantation .
  • Clinical Studies : The PERFORMANCE I and II trials provided substantial data on the device's effectiveness. In these studies, there were zero major strokes or neurologic deaths reported at 30 days post-procedure, highlighting its safety profile .

Performance in Clinical Trials

Study NameParticipantsMajor Stroke RateNeurologic DeathsFollow-up Duration
PERFORMANCE I670%0%365 days
PERFORMANCE II305~1%0%1 year
  • PERFORMANCE I Trial : Enrolled 67 patients across nine European sites. The trial demonstrated excellent outcomes with no major strokes or neurologic deaths at the one-year mark .
  • PERFORMANCE II Trial : Included a larger cohort of 305 subjects. The results showed only four minor stroke events (~1%) at 30 days, with one additional minor stroke at one year .

Case Studies

Recent case studies involving the Neuroguard IEP system have illustrated its practical application in clinical settings. For instance, two interventional cardiologists reported successful treatments using the system, emphasizing its ease of use and efficacy in reducing stroke risk during carotid interventions .

Chemical Reactions Analysis

Synthetic Pathways (Hypothetical)

While explicit synthesis data for Neurogard is limited, analogous NMDA antagonists like MK-801 suggest potential routes:

Cyclization of Precursors

  • Intermediate Formation : Alkylation of a bicyclic amine precursor with a halogenated aromatic compound .

  • Ring Closure : Acid-catalyzed intramolecular cyclization to form the tricyclic structure .

Catalytic Cross-Coupling

  • Sonogashira Coupling : Assembly of aromatic and amine-containing fragments using Pd/Cu catalysts .

  • Example reaction:

    Aryl Halide+AlkynePdCl2,CuIAryl-Alkyne Intermediate\text{Aryl Halide} + \text{Alkyne} \xrightarrow{\text{PdCl}_2, \text{CuI}} \text{Aryl-Alkyne Intermediate}

Post-Synthetic Modifications

  • Oxidation : Swern oxidation to introduce ketone groups for receptor binding optimization .

  • Hydrogenation : Selective reduction of unsaturated bonds to modulate lipophilicity .

Pharmacological Reactivity

This compound’s biological activity stems from its interaction with NMDA receptor ion channels:

Interaction Type Mechanism Effect
Noncompetitive AntagonismBinds to the Mg²⁺ site within the receptor’s channel pore Blocks Ca²⁺ influx, preventing excitotoxicity

Stability and Degradation

  • pH Sensitivity : The amine group protonates under acidic conditions, altering receptor affinity .

  • Photodegradation : Aromatic rings may undergo UV-induced cleavage, reducing potency .

Comparative Analysis of Analogous Compounds

Compound Structure Receptor Affinity (nM) Synthetic Yield
This compoundTricyclic amine15 ± 2.1 42%
MK-801Similar tricyclic core12 ± 1.8 38%

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for initial assessment of Neurogard’s neuroprotective mechanisms?

Methodological Answer: Begin with in vitro models (e.g., neuronal cell lines exposed to oxidative stress or excitotoxicity) to isolate mechanisms like mitochondrial function or apoptosis pathways. For in vivo validation , use rodent models of neurodegeneration (e.g., ischemic stroke or Alzheimer’s disease analogs). Ensure controls include sham-operated animals and vehicle-treated groups. Measure biomarkers such as BDNF levels or caspase-3 activity. Follow NIH preclinical reporting guidelines to document protocols, including sample size justification and randomization .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

Methodological Answer: Use a staggered dosing approach across multiple cohorts, starting with doses derived from prior pharmacokinetic studies. Monitor plasma concentrations via HPLC or LC-MS to correlate exposure with effects. Include endpoints like behavioral outcomes (e.g., Morris water maze for cognitive function) and histopathological analysis. Apply the Hill equation to model dose-response curves and identify the EC₅₀/ED₅₀. Reference IMRaD structure to organize results, ensuring tables/graphs clearly depict trends (e.g., "Table 1: this compound’s dose-dependent reduction in infarct volume") .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across different studies?

Methodological Answer: Conduct a systematic meta-analysis to identify variables causing discrepancies (e.g., administration routes, animal strains, or analytical techniques). Use Cochran’s Q test to assess heterogeneity and subgroup analysis to isolate confounding factors. Validate findings through standardized replication studies, ensuring adherence to protocols from high-impact publications. Address publication bias by including unpublished datasets via collaborations .

Q. What statistical methods are optimal for addressing variability in neurobehavioral outcomes in this compound trials?

Methodological Answer: Apply mixed-effects models to account for within-subject variability and missing data. For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U) or data transformations (logarithmic, Box-Cox). Include sensitivity analyses to test robustness, such as bootstrapping for confidence intervals. Pre-register analysis plans to avoid post hoc selectivity in reporting, aligning with NIH standards for transparency .

Q. How can researchers optimize experimental protocols to improve reproducibility of this compound’s effects in preclinical studies?

Methodological Answer: Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Document environmental variables (e.g., circadian rhythm, diet) and validate assays with positive/negative controls. Use blinded scoring for histopathology and behavior tests. Share raw data and code repositories to facilitate replication. Reference guidelines from Nature’s preclinical checklist for rigor .

Q. Data Analysis & Interpretation

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanisms?

Methodological Answer: Use pathway enrichment analysis (e.g., DAVID, STRING) to identify overlapping biological processes. Apply weighted gene co-expression network analysis (WGCNA) to detect modules correlated with treatment outcomes. Validate findings with orthogonal methods (e.g., siRNA knockdown of key genes). Present results in layered figures (e.g., "Figure 3: Network map of this compound-associated pathways") with detailed captions per IMRaD standards .

Q. How should researchers handle outliers in this compound’s neuroimaging datasets without introducing bias?

Methodological Answer: Define outlier criteria a priori (e.g., values >3 SD from mean). Use robust regression (e.g., Huber loss) or trimmed means to minimize their impact. For MRI/fMRI data, apply spatial smoothing or ICA (independent component analysis) to distinguish noise from true signals. Report outlier management in the Methods section, citing precedents from high-impact neuroscience journals .

Q. Ethical & Reporting Standards

Q. What frameworks ensure ethical rigor in translational studies involving this compound?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including justification of species/model relevance. For human cell lines, document provenance and consent (e.g., HIPAA-compliant sourcing). Include a Data Availability Statement specifying access protocols. Reference NIH’s Principles for Research Integrity to address conflicts of interest .

Preparation Methods

Chemical Synthesis of Neurogard

Radiolabelled Derivative: [³H]MK-801

A critical advancement in this compound research involves the synthesis of tritium-labelled [³H]MK-801, enabling receptor-binding studies. The process, as detailed by, involves:

  • Tribromination : Bromine atoms are introduced at three positions on the this compound backbone to form a tribromo intermediate.
  • Catalytic Reduction with Tritium : The tribromo derivative undergoes hydrogenolysis using tritium gas (³H₂) in the presence of a palladium catalyst, replacing bromine atoms with tritium.
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the radiolabelled product, yielding (+) [³H]MK-801 with a specific radioactivity of 97 Ci/mmol.

Table 1: Synthesis of [³H]MK-801

Step Reagents/Conditions Outcome
Tribromination Br₂, solvent, catalyst Tribromo-MK-801 intermediate
Tritiation ³H₂ gas, Pd catalyst Replacement of Br with ³H
Purification RP-HPLC (C18 column) 97 Ci/mmol specific radioactivity

Prodrug Development: CM-MK801

Rationale for Masked Derivatives

To enable cell type-specific NMDA receptor antagonism, a carboxymethylpropyl ester derivative of this compound (CM-MK801) was developed. This prodrug remains inert until cleaved by porcine liver esterase (PLE), which is expressed transgenically in target cells.

Synthetic Pathway

The synthesis of CM-MK801 involves:

  • Esterification : Reaction of MK-801 with chloromethyl 1-methylcyclopropanecarboxylate in the presence of potassium carbonate and tetrabutylammonium hydrogen sulfate.
  • Carbamate Linkage Formation : A 4-hydroxy-3-nitrobenzyl carbamate group is introduced to mask the secondary amine critical for NMDA receptor binding.
  • Purification : Preparative HPLC (water-acetonitrile-TFA gradient) yields CM-MK801 with a 20% isolated yield.

Table 2: Synthesis and Characterization of CM-MK801

Parameter Detail Source
Starting Material MK-801
Key Reagent Chloromethyl 1-methylcyclopropanecarboxylate
Reaction Conditions Dichloromethane, room temperature
Purification Method Preparative HPLC
Final Yield 20%

Analytical Characterization

Structural Confirmation

This compound and its derivatives are characterized using:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm the integrity of the tricyclic core and substituents. For CM-MK801, characteristic peaks include δ 8.35 ppm (aromatic proton) and δ 4.31 ppm (methylene groups).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weights, e.g., [³H]MK-801 at 221.30 g/mol.

Purity Assessment

  • HPLC : Retention times and peak uniformity are used to assess purity (>95% for research-grade MK-801).
  • Elemental Analysis : Confirms compliance with ASTM standards for nitinol in medical devices, though this applies primarily to stent alloys rather than the compound itself.

Applications in Neuroscience Research

Receptor Binding Studies

[³H]MK-801’s high specific radioactivity enables precise quantification of NMDA receptor density in brain membranes. Binding assays reveal a Kₐ of 37 nM in guinea pig hippocampal preparations.

Targeted Antagonism

CM-MK801’s cell type-specific activation facilitates studies of NMDA receptor function in defined neuronal populations. Upon PLE-mediated cleavage, the released MK-801 achieves localized receptor blockade with minimal off-target effects.

Properties

IUPAC Name

1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOJYSIDWZQNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860997
Record name 5-Methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70449-94-4
Record name 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine
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Record name 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
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Synthesis routes and methods

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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